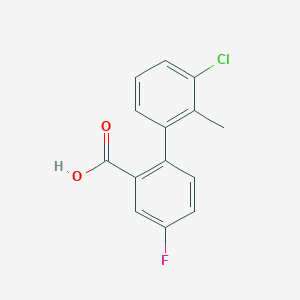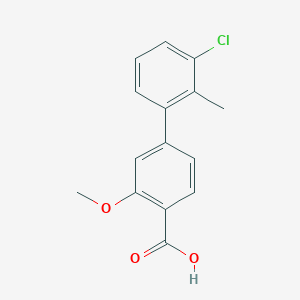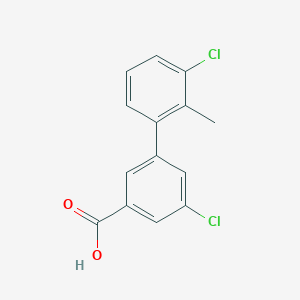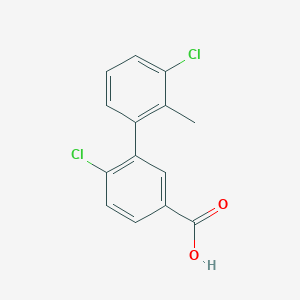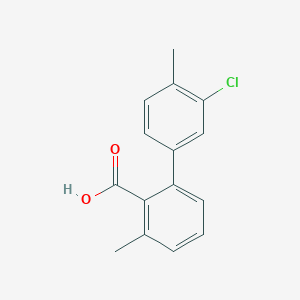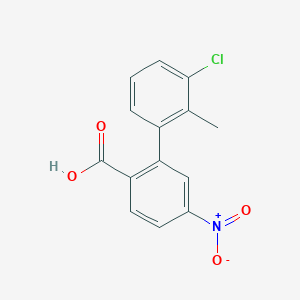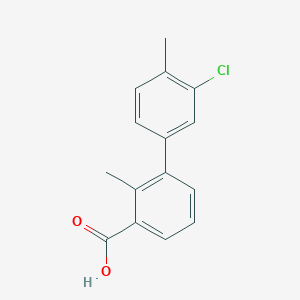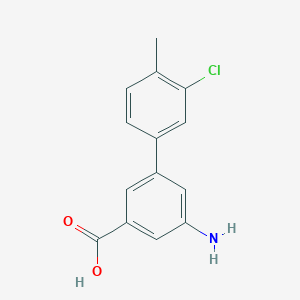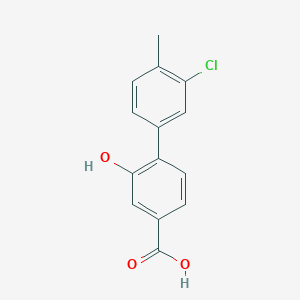
4-(3-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, or 4-CMPHBA, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 262.6 g/mol and a melting point of 140-141°C. 4-CMPHBA has been used in a variety of scientific investigations, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and its potential for use in laboratory experiments.
科学的研究の応用
4-CMPHBA has a variety of scientific research applications. It has been used in studies of its synthesis, mechanism of action, biochemical and physiological effects, and its potential for use in laboratory experiments. It has also been used in studies of its antioxidant activity and its ability to inhibit the growth of cancer cells. Additionally, 4-CMPHBA has been used in studies of its ability to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as its ability to inhibit the activity of certain enzymes involved in the metabolism of lipids.
作用機序
The mechanism of action of 4-CMPHBA is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation. Additionally, it is believed to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, as well as the activity of certain enzymes involved in the metabolism of lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMPHBA are not fully understood. However, it has been shown to have antioxidant activity and to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, as well as the activity of certain enzymes involved in the metabolism of lipids.
実験室実験の利点と制限
The advantages of using 4-CMPHBA in laboratory experiments include its low cost, its stability in aqueous solutions, and its ease of synthesis. Additionally, it is a relatively non-toxic compound, making it suitable for use in laboratory experiments. The main limitation of using 4-CMPHBA in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects on different biological systems.
将来の方向性
There are a number of potential future directions for research on 4-CMPHBA. These include further studies of its synthesis, mechanism of action, biochemical and physiological effects, and its potential for use in laboratory experiments. Additionally, further studies of its antioxidant activity, its ability to inhibit the growth of cancer cells, and its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, as well as its ability to inhibit the activity of certain enzymes involved in the metabolism of lipids, are needed. Finally, further research is needed to better understand the safety and toxicity of 4-CMPHBA and its potential for use in clinical applications.
合成法
4-CMPHBA can be synthesized by a variety of methods, including the reaction of 3-chloro-4-methylphenol with aqueous sodium hydroxide and the condensation of 3-chloro-4-methylphenol with p-hydroxybenzaldehyde. The former method is the most commonly used and involves the reaction of three equivalents of 3-chloro-4-methylphenol with one equivalent of aqueous sodium hydroxide at room temperature. The reaction is then quenched with hydrochloric acid and the resulting product is purified by recrystallization. The latter method involves the condensation of 3-chloro-4-methylphenol with p-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide. The reaction is quenched with hydrochloric acid and the product is purified by recrystallization.
特性
IUPAC Name |
4-(3-chloro-4-methylphenyl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-2-3-9(6-12(8)15)11-5-4-10(14(17)18)7-13(11)16/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWFMLAPYBDOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690293 |
Source


|
| Record name | 3'-Chloro-2-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-62-3 |
Source


|
| Record name | 3'-Chloro-2-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

